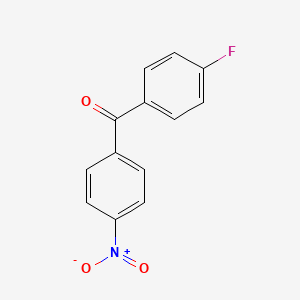

4-フルオロ-4'-ニトロベンゾフェノン

概要

説明

Synthesis Analysis

The synthesis of related fluoro-nitro compounds involves multistep reactions, including nitration, fluorination, and other functional group transformations. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for the synthesis of various heterocyclic compounds, indicating the reactivity of fluoro-nitro compounds in forming more complex structures . Similarly, the synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene involves methoxylation and demethylation, suggesting potential synthetic routes for 4-Fluoro-4'-nitrobenzophenone .

Molecular Structure Analysis

The molecular structure of fluoro-nitro compounds is characterized by the presence of electron-withdrawing nitro groups and electron-withdrawing or donating fluoro groups, which can influence the electronic properties of the molecule. For example, the crystal structure of N4-Methyl-4-nitrobenzaldehyde thiosemicarbazone has been determined, providing insights into the structural aspects of nitro-substituted benzophenones .

Chemical Reactions Analysis

Fluoro-nitro compounds participate in various chemical reactions, including electrophilic and nucleophilic substitutions. The presence of a nitro group can facilitate the formation of nitro anion radicals, which are intermediates in the mechanism of action of certain drugs . Additionally, the nitration of benzoselenadiazoles and subsequent deselenation to yield fluoronitro-o-phenylenediamines indicates the reactivity of fluoro-nitro compounds in nitration reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitro compounds are influenced by the presence of fluorine and nitro groups. These groups can affect the solubility, fluorescence, and electrochemical behavior of the compounds. For instance, the water solubility of 4-nitrophenol, a related compound, makes it a dangerous pollutant, and its detection is facilitated by the synthesis of specific fluorescent probes . The electrochemical studies of ruthenium(II) complexes with nitrobenzophenone derivatives suggest the potential of these compounds as anti-trypanosomal agents due to their ability to form nitro anion radicals .

科学的研究の応用

プロテオミクス研究

4-フルオロ-4'-ニトロベンゾフェノン: は、タンパク質、その構造、機能を大規模に研究するプロテオミクスで使用されます。 この化合物は、特にプロテオミクス分析技術の開発において、タンパク質の同定と定量を行うための特殊試薬として使用できます .

有機合成

この化学物質は、有機合成における中間体として役立ちます。 その反応性ケトン基と、フッ素とニトロ基の存在は、複雑な有機分子の構築のための汎用性の高いビルディングブロックとなり、新たな医薬品や材料の開発につながる可能性があります .

光触媒

光を吸収する能力があるため、4-フルオロ-4'-ニトロベンゾフェノンは光触媒として機能します。 この用途は、汚染物質の分解や有機化合物の合成など、光エネルギーを必要とする化学反応において重要です .

分析化学

分析化学では、この化合物は、機器の校正や新しい分析方法の開発を行う際に、標準物質または参照物質として使用できます。これにより、測定の精度と正確性が確保されます .

材料科学

4-フルオロ-4'-ニトロベンゾフェノンのニトロ基とフッ素基は、独特の電気的性質を与える可能性があり、特に新規電子材料の創製において、材料科学の研究対象となります .

医薬品研究

医薬品製造における潜在的な前駆体として、この化合物の誘導体は、治療効果を調査することができ、新薬の発見に貢献します .

安全性と危険性分析

安全性と危険性分析の観点から、4-フルオロ-4'-ニトロベンゾフェノンは、生物系との相互作用を理解するために研究することができます。これは、その毒性と環境への影響を評価するために不可欠です .

クロマトグラフィーと質量分析

最後に、クロマトグラフィー法と質量分析法の開発に使用でき、さまざまな研究分野における複雑な混合物の分離と同定を支援します .

Safety and Hazards

4-Fluoro-4’-nitrobenzophenone is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

作用機序

Target of Action

It is commonly used as an intermediate or starting material in organic synthesis , which suggests that its targets could vary depending on the specific reactions it is involved in .

Mode of Action

As an intermediate in organic synthesis, its interaction with its targets and the resulting changes would depend on the specific chemical reactions it is used in .

Biochemical Pathways

As an intermediate in organic synthesis, it may be involved in a variety of biochemical pathways depending on the specific compounds it is used to synthesize .

Result of Action

As an intermediate in organic synthesis, its effects would depend on the specific reactions it is involved in and the compounds it is used to synthesize .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-4’-nitrobenzophenone. It is a yellow crystalline solid with a high melting point and boiling point, and is almost insoluble in water at room temperature . It is soluble in organic solvents , suggesting that its solubility, and therefore its action and efficacy, could be influenced by the presence of organic solvents. It should be stored in a dry, well-ventilated place, away from fire and combustibles .

特性

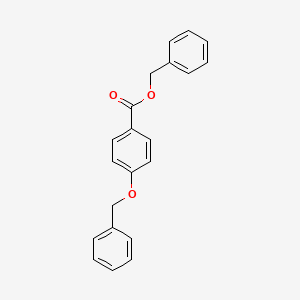

IUPAC Name |

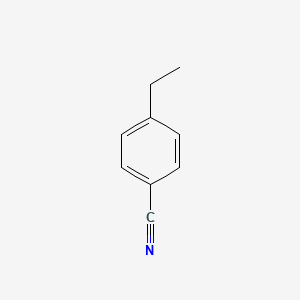

(4-fluorophenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDAYOOBGHYICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176358 | |

| Record name | Methanone, (4-fluorophenyl)(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2195-47-3 | |

| Record name | 4-Fluoro-4'-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002195473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2195-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (4-fluorophenyl)(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2195-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-4′-nitrobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4L8FX8EU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)

![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B1329636.png)